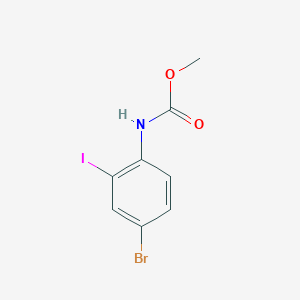










|
REACTION_CXSMILES
|
CO[C:3](=O)[NH:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1I.Cl[CH2:15][CH2:16][CH2:17]C#C.[CH2:20](N(CC)CC)C>C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[Br:11][C:8]1[CH:9]=[CH:10][C:5]2[N:4]3[CH2:15][CH2:16][CH2:17][C:3]3=[CH:20][C:6]=2[CH:7]=1 |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
190 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(NC1=C(C=C(C=C1)Br)I)=O
|
|
Name
|
|
|
Quantity
|
66.462 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC#C
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
3.35 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 min
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 70° C.
|
|
Type
|
CUSTOM
|
|
Details
|
a strong exothermic reaction
|
|
Type
|
CUSTOM
|
|
Details
|
A thick suspension formed
|
|
Type
|
TEMPERATURE
|
|
Details
|
Refluxing
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The solids were removed by filtration
|
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with ca. 200 mL ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under aspirator vacuum
|
|
Type
|
WASH
|
|
Details
|
washed successively with 10% citric acid solution, 10% sodium thiosulfate solution, 10% sodium bicarbonate solution and brine
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phases were re-extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
|
Type
|
ADDITION
|
|
Details
|
To the solution was added 200 mL dimethylsulfoxide
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture concentrated under aspirator vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
Remaining ethyl acetate was removed under high vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The resulting dimethylsulfoxide solution was added to a suspension of 70 g lithium hydroxide monohydrate in 120 mL water and 1000 mL dimethylsulfoxide
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension was heated to 80° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
1500 mL of ice water and 600 mL dichloromethane were added
|
|
Type
|
ADDITION
|
|
Details
|
The pH was adjusted to 6 by addition of 25% hydrochloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with half concentrated brine
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phases were extracted with 200 mL dichloromethane
|
|
Type
|
ADDITION
|
|
Details
|
The combined organic phases were diluted to a volume of 2000 mL with n-hexane
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solution was filtered over 1 kg silica gel with hexane
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under aspirator vacuum, whereby crystallisation
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=2C=C3N(C2C=C1)CCC3
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 95 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |